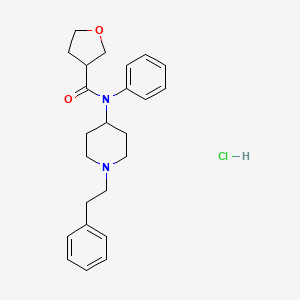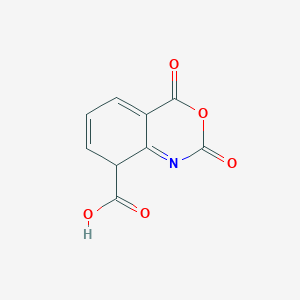![molecular formula C14H16N2O4 B12349589 6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone](/img/structure/B12349589.png)
6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Naphthalenetetracarboxdiimide is an organic compound with the molecular formula C14H6N2O4. It is a derivative of naphthalene and is known for its unique structural and electronic properties. This compound is widely used in various scientific research fields due to its stability and reactivity.
Preparation Methods
1,4,5,8-Naphthalenetetracarboxdiimide can be synthesized through several methods. One common synthetic route involves the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with amines under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity .
Chemical Reactions Analysis
1,4,5,8-Naphthalenetetracarboxdiimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalenetetracarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into naphthalenetetracarboxylic diimide.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4,5,8-Naphthalenetetracarboxdiimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of organic semiconductors and other advanced materials.
Biology: Its derivatives are studied for their potential use in biological imaging and as fluorescent probes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,8-naphthalenetetracarboxdiimide involves its ability to interact with various molecular targets and pathways. Its conjugated structure allows it to participate in electron transfer reactions, making it useful in applications such as organic electronics and photovoltaics . The compound’s ability to form stable complexes with metals and other molecules also contributes to its diverse range of applications .
Comparison with Similar Compounds
1,4,5,8-Naphthalenetetracarboxdiimide can be compared with other similar compounds such as:
1,4,5,8-Naphthalenetetracarboxylic dianhydride: This compound is a precursor to 1,4,5,8-naphthalenetetracarboxdiimide and shares similar structural features.
N,N’-Dihexyl-1,4,5,8-naphthalenetetracarboxdiimide: This derivative has different alkyl substituents, which can affect its solubility and reactivity.
N,N’-Diphenyl-1,4,5,8-naphthalenetetracarboxdiimide: This aromatic derivative exhibits unique photophysical properties compared to the parent compound.
These comparisons highlight the uniqueness of 1,4,5,8-naphthalenetetracarboxdiimide in terms of its structural and electronic properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone |
InChI |
InChI=1S/C14H16N2O4/c17-11-5-1-2-6-10-8(14(20)16-12(6)18)4-3-7(9(5)10)13(19)15-11/h5-10H,1-4H2,(H,15,17,19)(H,16,18,20) |
InChI Key |
RVFTVLZZOFHLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(CCC4C3C1C(=O)NC4=O)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12349508.png)

![[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate](/img/structure/B12349520.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)
![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)








